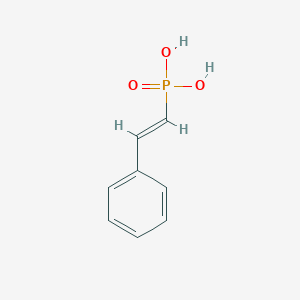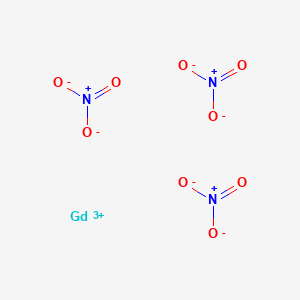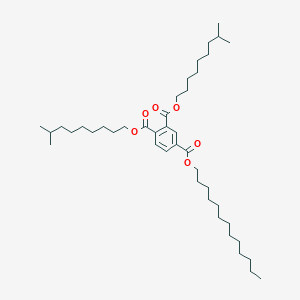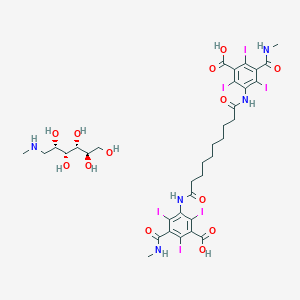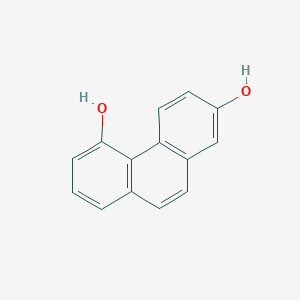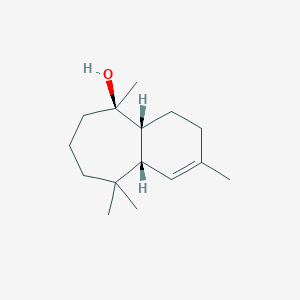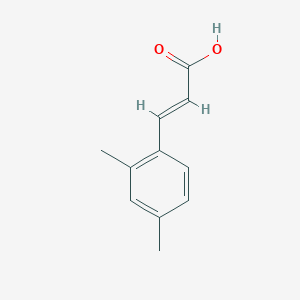
ethyl N-(2-ethoxyphenyl)carbamate
Descripción general
Descripción
Ethyl N-(2-ethoxyphenyl)carbamate, also known as Atracurium Besylate, is a neuromuscular blocking agent that is commonly used in clinical practice. It is a non-depolarizing agent that works by blocking the action of acetylcholine at the neuromuscular junction, resulting in muscle relaxation. In We will also discuss future directions for research on this compound.
Mecanismo De Acción
Ethyl N-(2-ethoxyphenyl)carbamate Besylate works by blocking the action of acetylcholine at the neuromuscular junction. It binds to the nicotinic acetylcholine receptors on the motor endplate, preventing the binding of acetylcholine and thus inhibiting muscle contraction. This results in muscle relaxation and facilitates intubation and ventilation during surgical procedures.
Efectos Bioquímicos Y Fisiológicos
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has several biochemical and physiological effects. It causes muscle relaxation, which can be beneficial during surgical procedures. It also has a short duration of action, which allows for rapid recovery of muscle function after the procedure is completed. Additionally, it is metabolized by plasma esterases, which makes it suitable for use in patients with renal or hepatic dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has several advantages and limitations for lab experiments. One advantage is its short duration of action, which allows for rapid recovery of muscle function after the experiment is completed. However, its use can be limited by its cost and the need for specialized equipment to administer it.
Direcciones Futuras
There are several future directions for research on ethyl N-(2-ethoxyphenyl)carbamate Besylate. One area of research is the development of new formulations that can be administered more easily and cost-effectively. Another area of research is the investigation of its potential use in the treatment of other medical conditions, such as ARDS and SARS. Additionally, further research is needed to better understand its mechanism of action and to identify any potential adverse effects.
Aplicaciones Científicas De Investigación
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has been extensively studied in scientific research for its use in anesthesia and critical care medicine. It is commonly used as a muscle relaxant during surgical procedures, as it allows for easier intubation and ventilation. It has also been studied for its use in the treatment of acute respiratory distress syndrome (ARDS) and sepsis-induced acute respiratory distress syndrome (SARS).
Propiedades
Número CAS |
128643-12-9 |
|---|---|
Nombre del producto |
ethyl N-(2-ethoxyphenyl)carbamate |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
ethyl N-(2-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-3-14-10-8-6-5-7-9(10)12-11(13)15-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
HPMBJEHEKMHVHF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)OCC |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)OCC |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

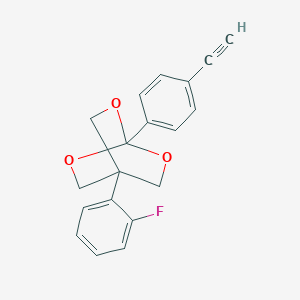
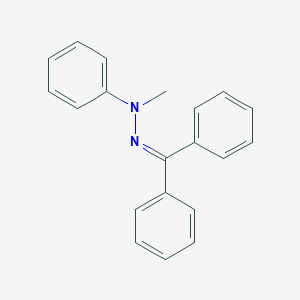
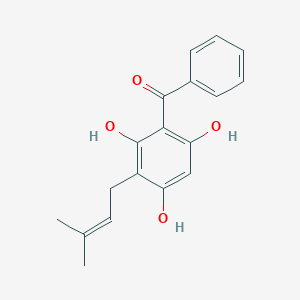
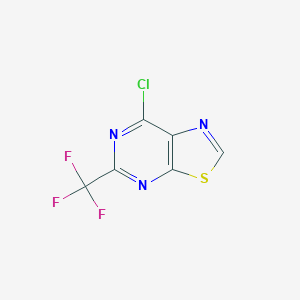
![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)
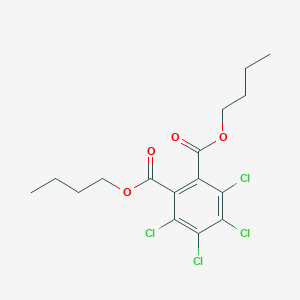
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
